1-Quinoxalin-2-ylazepan-4-amine
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Overview
Description
1-Quinoxalin-2-ylazepan-4-amine is a heterocyclic compound that features a quinoxaline ring fused with an azepane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a metal-catalyzed reaction, such as palladium-catalyzed cross-coupling, to achieve the desired product . The reaction conditions often include the use of organic solvents, elevated temperatures, and specific catalysts to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
Industrial production of 1-Quinoxalin-2-ylazepan-4-amine may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of recyclable catalysts. These methods aim to improve the efficiency and sustainability of the production process while maintaining high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Quinoxalin-2-ylazepan-4-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert quinoxaline derivatives into more reduced forms, such as dihydroquinoxalines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
1-Quinoxalin-2-ylazepan-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Quinoxalin-2-ylazepan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Quinoxalin-2-ylazepan-4-amine can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core structure but differ in their substituents and functional groups.
Azepane derivatives: These compounds feature the azepane ring and are used in various chemical and pharmaceutical applications.
Triazoloquinoxaline derivatives: These compounds combine the quinoxaline and triazole rings, offering unique biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its combined quinoxaline and azepane structure, which provides a versatile platform for chemical modifications and the development of new bioactive molecules .
Properties
IUPAC Name |
1-quinoxalin-2-ylazepan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-11-4-3-8-18(9-7-11)14-10-16-12-5-1-2-6-13(12)17-14/h1-2,5-6,10-11H,3-4,7-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFDCELFUUXPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=NC3=CC=CC=C3N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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